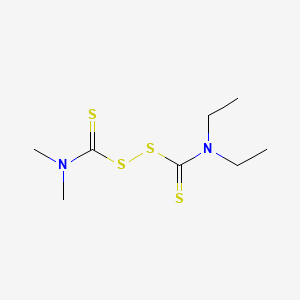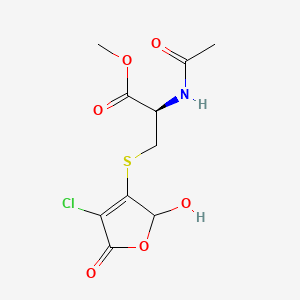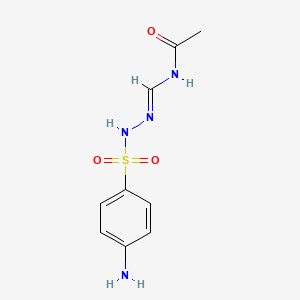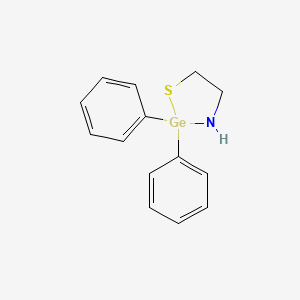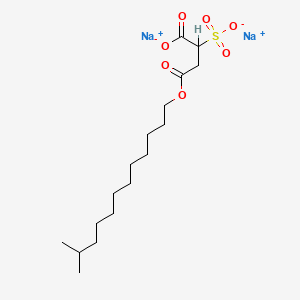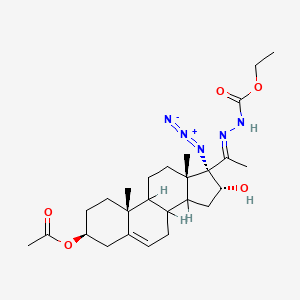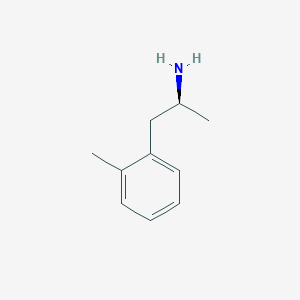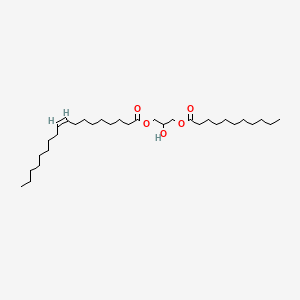
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate is a chemical compound with the molecular formula C21H42O5. It is an ester formed from 9-octadecenoic acid (Z)- and 1,2,3-propanetriol undecanoate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate typically involves the esterification of 9-octadecenoic acid (Z)- with 1,2,3-propanetriol undecanoate. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the catalyst at elevated temperatures and pressures to achieve high conversion rates. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in formulations for controlled drug release.
Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 9-octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate involves its interaction with lipid membranes and enzymes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also be hydrolyzed by esterases to release 9-octadecenoic acid (Z)- and 1,2,3-propanetriol undecanoate, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl monooleate: Similar in structure but contains only one ester group.
Triolein: Contains three ester groups and is used as a triglyceride in various applications.
Glyceryl dioleate: Contains two ester groups and is used as an emulsifier and surfactant.
Uniqueness
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate is unique due to its specific ester linkage and the presence of the undecanoate group, which imparts distinct physicochemical properties
Propriétés
Numéro CAS |
92908-40-2 |
|---|---|
Formule moléculaire |
C32H60O5 |
Poids moléculaire |
524.8 g/mol |
Nom IUPAC |
(2-hydroxy-3-undecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C32H60O5/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-32(35)37-29-30(33)28-36-31(34)26-24-22-20-12-10-8-6-4-2/h15-16,30,33H,3-14,17-29H2,1-2H3/b16-15- |
Clé InChI |
QTHZDEIKSKHVTL-NXVVXOECSA-N |
SMILES isomérique |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


